Neoxanthin

Catalog No.
S627613
CAS No.
14660-91-4
M.F
C40H56O4
M. Wt
600.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoxanthin

CAS Number

14660-91-4

Product Name

Neoxanthin

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1

InChI Key

PGYAYSRVSAJXTE-FTLOKQSXSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Synonyms

9'-cis-neoxanthin, neoxanthin, neoxanthin, (trans)-isomer

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C

Neoxanthin is a carotenoid and xanthophyll, primarily found in plants and algae. It plays a significant role in the photoprotection of photosynthetic organisms against excessive light, acting as an antioxidant and protecting chlorophyll from photooxidative damage. Neoxanthin is particularly important in the biosynthesis of the plant hormone abscisic acid, which regulates various physiological processes including stress responses and seed dormancy. This compound exists in two primary forms: all-trans-neoxanthin and 9-cis-neoxanthin, with the former being more prevalent in certain algae and the latter in many terrestrial plants .

In plants, neoxanthin serves multiple purposes. One key function is its role as a photoprotective agent. It absorbs harmful light energy, preventing damage to chlorophyll and other cellular components during photosynthesis [, ]. Additionally, neoxanthin acts as an antioxidant, scavenging free radicals that can harm plant cells [, ]. As a precursor to ABA, neoxanthin contributes to plant stress response by influencing stomatal closure and gene expression [].

Neoxanthin in Photosynthesis

Neoxanthin is a xanthophyll pigment, a type of carotenoid, found in most plants, algae, and some photosynthetic bacteria []. It plays a critical role in photosynthesis by capturing light energy and transferring it to reaction centers within the chloroplasts []. One of its primary functions is the dissipation of excess light energy, protecting photosynthetic machinery from damage caused by high light intensity [].

Photoprotective Role

Neoxanthin, particularly the most abundant isomer 9'-cis-neoxanthin, is involved in non-photochemical quenching (NPQ) []. NPQ is a process where excess light energy is safely dissipated as heat, preventing the formation of harmful reactive oxygen species (ROS) within the plant cell []. During high light conditions, specific enzymes convert 9'-cis-neoxanthin to a different isomer, all-trans-neoxanthin []. This isomer change alters light-harvesting properties, leading to the dissipation of excess energy as heat [].

Biosynthesis and Distribution

The biosynthesis of neoxanthin is still being actively researched, but it is known to be a precursor to other important carotenoids, like fucoxanthin in some diatoms []. While present in most photosynthetic organisms, the specific type and amount of neoxanthin isomers can vary [, ]. For example, siphonous green algae of the order Bryopsidales lack a functional xanthophyll cycle and primarily accumulate all-trans-neoxanthin, suggesting a different photoprotective role in these organisms [].

, including:

  • Isomerization: Neoxanthin can isomerize under light, heat, or acidic conditions, leading to the formation of various cis-isomers.
  • Oxidation: Reactive oxygen species can oxidize neoxanthin, resulting in various oxidized derivatives.
  • Acid-Catalyzed Reactions: Treatment with acids can lead to products like neochrome through the cleavage of the xanthophyll structure .

Common Reagents and Conditions

  • Isomerization: Light, heat, acids, catalytic agents.
  • Oxidation: Reactive oxygen species.
  • Acid-Catalyzed Reactions: Hydrogen chloride in ethereal or chloroformic solutions.

Neoxanthin exhibits several biological activities:

  • Photoprotection: It protects photosynthetic organisms from light-induced oxidative stress by dissipating excess energy.
  • Antioxidant Properties: Neoxanthin acts as a potent antioxidant, scavenging free radicals and preventing cellular damage.
  • Role in Hormone Biosynthesis: As a precursor to abscisic acid, neoxanthin plays a crucial role in regulating plant responses to stress conditions .

Neoxanthin is synthesized from violaxanthin through enzymatic reactions catalyzed by neoxanthin synthase. The enzyme facilitates the opening of the cyclohexenyl 5–6-epoxide ring of violaxanthin, leading to the formation of neoxanthin. This process is part of the carotenoid biosynthesis pathway in green plants. Additionally, industrial synthesis can involve extracting carotenoids from plant sources followed by purification techniques such as high-performance liquid chromatography (HPLC) or through metabolic engineering approaches using genetically modified microorganisms .

Neoxanthin has diverse applications across various fields:

  • Food Industry: Used as a natural colorant and dietary supplement due to its health benefits.
  • Pharmaceuticals: Explored for potential therapeutic applications owing to its antioxidant properties.
  • Agriculture: Its role in plant stress responses makes it valuable for developing stress-resistant crop varieties .

Research indicates that neoxanthin interacts with various biological systems:

  • It influences the efficiency of photosynthesis by modulating light absorption and energy dissipation.
  • Studies have shown that neoxanthin levels correlate with plant resilience to environmental stresses such as drought and salinity .
  • Its antioxidant activity suggests potential interactions with cellular signaling pathways involved in oxidative stress responses .

Neoxanthin shares structural and functional similarities with several other carotenoids:

Compound NameDescriptionUnique Features
9’-cis-NeoxanthinAn isomer of neoxanthin with a cis configuration at the 9’ position.More abundant in terrestrial plants; less effective in photoprotection compared to all-trans-neoxanthin.
ViolaxanthinA precursor in the biosynthesis of neoxanthin.Directly converted into neoxanthin via enzymatic action.
ZeaxanthinA carotenoid involved in the xanthophyll cycle.Plays a key role in photoprotection but differs structurally from neoxanthin.

Uniqueness of Neoxanthin

Neoxanthin is unique due to its specific involvement in photoprotection mechanisms and its role as an intermediate in abscisic acid biosynthesis. Unlike other carotenoids such as zeaxanthin or violaxanthin, neoxanthin's structural characteristics allow it to participate effectively in light stress responses, making it essential for certain algae that lack a functional xanthophyll cycle .

XLogP3

8.7

UNII

KK8M5T48AI

Wikipedia

Neoxanthin
9'-cis-neoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2023-08-15

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